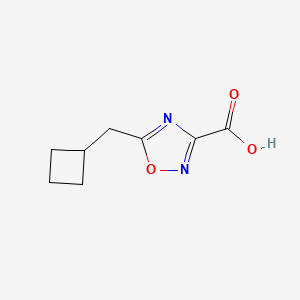

5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-(cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c11-8(12)7-9-6(13-10-7)4-5-2-1-3-5/h5H,1-4H2,(H,11,12) |

InChI Key |

YDLDNQLXMVUGKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylmethyl hydrazine with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The oxadiazole ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of 5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is with a molecular weight of 182.18 g/mol. The compound features a cyclobutylmethyl group attached to an oxadiazole ring, which contributes to its chemical reactivity and biological interactions.

Pharmaceutical Development

This compound has shown promise in pharmaceutical applications, particularly in the development of new therapeutic agents. Its oxadiazole structure is known for its ability to interact with biological targets, making it a candidate for drug design.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacteria and fungi, suggesting potential use in treating infections caused by resistant strains.

Agricultural Chemistry

The compound's unique properties make it suitable for use in agricultural chemistry as a potential pesticide or herbicide. The oxadiazole moiety is known for its effectiveness against certain pests and diseases affecting crops.

Table: Potential Agricultural Applications

| Application Type | Description |

|---|---|

| Pesticide | Effective against specific insect pests |

| Herbicide | Potential to inhibit weed growth |

Material Science

In material science, compounds containing oxadiazole units are explored for their electronic properties. The incorporation of this compound into polymers may enhance their thermal stability and electrical conductivity.

Case Study: Polymer Blends

Research has shown that blending this compound with certain polymers can improve their mechanical properties and thermal resistance, making them suitable for advanced applications in electronics and coatings.

Biological Research

The biological activity of this compound extends to studies on its effects on cellular processes. Preliminary studies suggest it may influence apoptosis pathways and cellular proliferation.

Table: Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Cytotoxicity | Induces cell death in cancer cell lines |

| Anti-inflammatory | Reduces inflammation markers |

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 5-(cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid with similar compounds:

Key Findings and Implications

Substituent Effects :

- Aromatic vs. Aliphatic : Aromatic substituents (e.g., phenyl, pyridinyl) enable π-π stacking and hydrogen bonding, critical for target engagement . Cyclobutylmethyl’s rigidity may reduce off-target interactions while improving pharmacokinetics.

- Electron-Withdrawing Groups : Trifluoromethyl () and chloro () substituents enhance metabolic stability and electronegativity, whereas methoxy () and ethoxy () groups improve solubility.

Fluorinated analogues () are promising for CNS targets due to enhanced bioavailability.

Synthetic Challenges :

- Cyclobutylmethyl’s strained ring may complicate synthesis, requiring optimized conditions to prevent ring-opening or isomerization.

Biological Activity

5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with two nitrogen atoms and one oxygen atom, alongside a cyclobutylmethyl group at the 5-position and a carboxylic acid functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 182.18 g/mol.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties similar to other compounds in the oxadiazole family. These compounds have shown significant cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms such as cell cycle arrest .

In particular, derivatives of 1,2,4-oxadiazoles have been documented to induce apoptosis in cancer cells. For example, studies have shown that certain oxadiazole derivatives can inhibit the proliferation of leukemia and breast cancer cell lines effectively .

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the carboxylic acid group may enhance its reactivity and interactions with biological targets. Interaction studies typically involve evaluating binding affinities to various enzymes and receptors involved in tumor growth and survival pathways .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Isobutyl-1,2,4-oxadiazole-3-carboxylic acid | Isobutyl group at position 5 | Anticancer activity against leukemia |

| 5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid | Cyclopropyl group at position 5 | Antimicrobial properties |

| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | Methyl group at position 5 | Moderate cytotoxicity |

The unique cyclobutylmethyl substituent in this compound may confer distinct pharmacological properties compared to these similar compounds. Structural variations could lead to differences in binding affinity and biological activity profiles.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for customization of the oxadiazole core to enhance its biological properties. Common synthetic routes include cyclodehydration reactions involving appropriate carboxylic acids and amines .

Case Studies and Research Findings

Recent studies have highlighted the promising anticancer activities of various oxadiazole derivatives:

- Study on Anticancer Activity : A study demonstrated that certain oxadiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against human breast adenocarcinoma cell lines (MCF-7) .

- Mechanistic Insights : Flow cytometry assays revealed that specific oxadiazole compounds induced apoptosis in a dose-dependent manner in various cancer cell lines .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-(cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclocondensation reactions. For example, hydrazides can react with carbethoxyformimidates under reflux conditions (e.g., in ethanol or DMF) to form the oxadiazole core . Cyclobutylmethyl substituents may be introduced via alkylation of intermediates using cyclobutylmethyl halides. Optimizing reaction temperature (80–120°C) and catalysts (e.g., palladium or copper) can improve yields, as seen in analogous oxadiazole syntheses . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetic acid/water mixtures .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- NMR : H and C NMR can confirm the cyclobutylmethyl group (e.g., δ ~2.5–3.5 ppm for cyclobutyl protons) and oxadiazole ring protons .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO) and fragmentation patterns .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : Oxadiazoles are generally stable under inert conditions but may hydrolyze in acidic/basic environments. Store at 2–8°C in airtight containers with desiccants to prevent moisture absorption. Avoid prolonged exposure to light, as UV can degrade the oxadiazole ring .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity during cyclocondensation. For example, modeling the reaction of cyclobutylmethyl hydrazide with ethyl carbethoxyformimidate can identify energy barriers and guide catalyst selection (e.g., Cu(I) vs. Pd(0)) . Molecular docking may also prioritize derivatives for biological testing by simulating interactions with target enzymes .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer : Contradictions in SAR often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate activity using independent methods (e.g., enzyme inhibition vs. cell viability assays) .

- Statistical Analysis : Apply multivariate regression to isolate contributions of substituents (e.g., cyclobutylmethyl vs. carboxylate groups) .

- Control Experiments : Test intermediates (e.g., unsubstituted oxadiazole) to rule out nonspecific effects .

Q. What strategies improve the pharmacokinetic profile of derivatives based on this scaffold?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclobutylmethyl moiety to reduce cytochrome P450-mediated oxidation .

- Solubility : Co-crystallization with counterions (e.g., sodium) or formulation with cyclodextrins improves aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.